A Technical Guide to the Physical and Chemical Properties of 3-Ethenylpyridazine for Advanced Research and Development
A Technical Guide to the Physical and Chemical Properties of 3-Ethenylpyridazine for Advanced Research and Development
Foreword: The Strategic Importance of the Pyridazine Scaffold
In the landscape of modern medicinal chemistry, the relentless pursuit of novel molecular scaffolds that offer both synthetic versatility and potent biological activity is paramount. Among the nitrogen-containing heterocycles, the pyridazine core has emerged as a "privileged structure." Its unique electronic properties, stemming from the adjacent nitrogen atoms, impart a distinct reactivity profile and a capacity to engage in specific hydrogen bonding interactions with biological targets. Pyridazine derivatives have demonstrated an impressive breadth of pharmacological activities, including applications as cardiotonic agents, and potential treatments for cancer, microbial infections, and neurological disorders.[1][2] This guide focuses on a particularly valuable building block within this chemical family: 3-ethenylpyridazine (also known as 3-vinylpyridazine). The ethenyl substituent serves as a reactive handle, a gateway for a multitude of chemical transformations, allowing researchers to readily explore chemical space and develop novel derivatives. This document provides a comprehensive overview of its core properties, synthesis, and reactivity, designed to empower researchers in their drug discovery and development endeavors.
Molecular Identity and Core Physicochemical Profile
3-Ethenylpyridazine is a pyridazine ring substituted with a vinyl group at the 3-position. This combination of an aromatic, electron-deficient diazine ring and an electron-rich alkene functional group defines its unique chemical character.
Chemical Structure and Identifiers
The fundamental structure and key identifiers for 3-ethenylpyridazine are crucial for database searches, procurement, and regulatory documentation.
Caption: Workflow for the synthesis of 3-ethenylpyridazine.
Step-by-Step Experimental Methodology
Objective: To synthesize 3-ethenylpyridazine via dehydration of 3-(β-hydroxyethyl)pyridazine.
Materials:
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3-(β-hydroxyethyl)pyridazine (19.7 g)
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4,4'-methylenebis(2,6-di-t-butyl)phenol (radical inhibitor, 0.1 g)
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Powdered sodium hydroxide (1.5 g)
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Kugelrohr distillation apparatus
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Round-bottom flask and heating mantle
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Vacuum pump capable of reaching 1.0 Torr
Procedure:
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Preparation: In a round-bottom flask suitable for use with a Kugelrohr apparatus, combine 3-(β-hydroxyethyl)pyridazine (19.7 g) and the radical inhibitor (0.1 g).
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Addition of Base: Add powdered sodium hydroxide (1.5 g) to the mixture. Causality: Sodium hydroxide acts as the base to facilitate the elimination (dehydration) reaction, converting the hydroxyl group into a better leaving group.
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Setup for Distillation: Attach the flask to the Kugelrohr apparatus and connect it to a high-vacuum pump.
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Reaction and Distillation: Begin to evacuate the system to a pressure of approximately 1.0 Torr. Simultaneously, heat the flask to 120°C. Causality: Performing the reaction under reduced pressure allows the product to be distilled as it is formed, shifting the equilibrium towards the product side and preventing potential side reactions or polymerization at high temperatures.
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Collection: Collect the distilled product, which should be a clear, yellow liquid (yield reported as 4.9 g).
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Characterization: Confirm the identity and purity of the product using NMR, IR, and MS as described in Section 2.0.
Applications in Medicinal Chemistry and Drug Development
The true value of 3-ethenylpyridazine for drug development professionals lies in its role as a versatile scaffold. The pyridazine nucleus itself is a core component of many pharmacologically active agents. F[1]or instance, pyridazinone derivatives have been designed and synthesized as potent vasorelaxant agents, demonstrating the potential of this scaffold in treating cardiovascular diseases.
[3][4]The ethenyl group on 3-ethenylpyridazine provides a crucial point of diversification. It allows for:
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Click Chemistry: The vinyl group can be modified to participate in various click chemistry reactions, enabling the efficient and modular assembly of complex molecules.
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Michael Addition: It can act as a Michael acceptor, allowing for the covalent attachment of nucleophilic fragments or binding to biological targets.
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Structure-Activity Relationship (SAR) Studies: The vinyl group serves as a straightforward attachment point for a wide array of side chains, facilitating rapid SAR exploration to optimize potency, selectivity, and pharmacokinetic properties.
By leveraging the reactivity of the vinyl group, medicinal chemists can incorporate the 3-ethenylpyridazine moiety into larger molecules to probe interactions with specific biological targets, ultimately leading to the development of novel therapeutics.
Conclusion
3-Ethenylpyridazine is a high-value chemical building block with a well-defined spectroscopic and reactivity profile. Its unique structure, combining an aromatic diazine ring with a reactive vinyl group, offers synthetic chemists a powerful tool for creating diverse molecular libraries. For researchers and scientists in drug development, its utility as a modifiable scaffold provides a direct and efficient route to novel compounds with significant therapeutic potential. Understanding the core principles outlined in this guide is the first step toward unlocking the full potential of this versatile molecule.
References
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